molecular formula C12H21NO4 B2707262 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate CAS No. 2089245-56-5

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2707262
CAS No.: 2089245-56-5
M. Wt: 243.303
InChI Key: SLOLMQZWHOQIEZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate” is a chemical compound . It has a molecular formula of C12H21NO4 and a molecular weight of 243.303.


Molecular Structure Analysis

The molecular structure of this compound can be represented by its SMILES string: COC(=O)[C@@H]1CN(C[C@H]1c2cnc(OC)c(OC)c2)C(=O)OC©©C .

Scientific Research Applications

Chiral Auxiliary and Dipeptide Synthesis

One significant application is in the synthesis and utilization of chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis. This compound served as a chiral building block, facilitating the preparation of enantiomerically pure compounds through reactions like benzylation of Zn-enolates and oxidative coupling. Such methodologies are crucial for synthesizing enantiomerically pure amino acids and peptides, which are essential for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Amines

The versatility of related compounds extends to the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, have been utilized for the asymmetric synthesis of a wide range of amines. This method allows for the efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and other classes of amines, showcasing the broad applicability of tert-butyl-based compounds in generating chiral amine derivatives with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Catalysis and Multicomponent Reactions

Moreover, compounds bearing tert-butyl groups have been employed in catalysis and multicomponent reactions. For example, the palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water led to the formation of aminopyrroles and bicyclic analogues, with tert-butylamine playing a critical role in the reaction mechanism. This illustrates the utility of tert-butyl-containing compounds in facilitating complex transformations, enabling the construction of heterocyclic structures which are often found in bioactive molecules (Qiu, Wang, & Zhu, 2017).

Large-Scale Synthesis from Amino Acids

The adaptability of these compounds is further demonstrated in their synthesis from amino acids on a large scale, as seen in the preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This process highlights the potential for efficiently synthesizing complex molecules from simpler amino acid precursors, showcasing the integration of tert-butyl groups in developing synthetically valuable intermediates (Yoshida et al., 1996).

NMR Tagging and Structural Elucidation

Additionally, the introduction of tert-butyl groups into molecules has been exploited for NMR tagging, as seen in O-tert-Butyltyrosine. The tert-butyl group provides a distinct NMR signal, facilitating the structural elucidation of high-molecular-weight systems and the measurement of ligand binding affinities. This application is particularly valuable in protein research, where accurate structural information is crucial (Chen et al., 2015).

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLMQZWHOQIEZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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